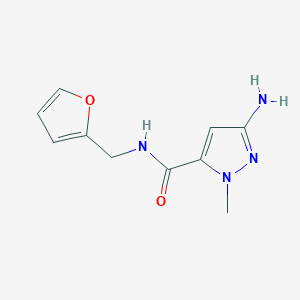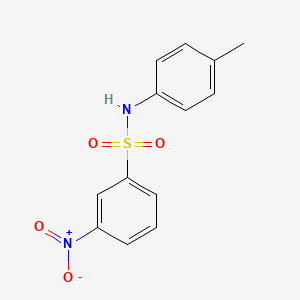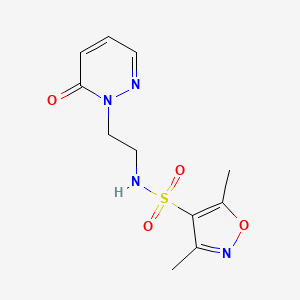![molecular formula C17H24N4O4 B2961736 N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921483-35-4](/img/structure/B2961736.png)
N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H24N4O4 and its molecular weight is 348.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can be achieved through multi-step synthetic processes. The synthesis generally begins with the formation of the pyrido[2,3-d]pyrimidin-2,4-dione core, followed by the introduction of substituents such as the diethylamino group and propoxy group. These processes may involve reactions such as condensation, nucleophilic substitution, and acylation under controlled conditions like specific temperatures and solvent environments.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized for large-scale production. This involves streamlining the synthesis steps, ensuring high yield and purity, and employing cost-effective reagents and conditions. Industrial methods may also incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reductive reactions can modify the structure, leading to the reduction of functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, allow for the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides in the presence of base catalysts.
Major Products: The major products formed from these reactions depend on the nature of the reactants and the specific reaction conditions. Oxidation may yield ketones or aldehydes, reduction may lead to alcohols or amines, and substitution can produce various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide finds applications across multiple scientific disciplines:
Chemistry:
As a precursor in the synthesis of complex organic molecules.
Utilized in studying reaction mechanisms and exploring novel synthetic routes.
Biology:
Investigated for its potential interactions with biological macromolecules.
Studied for its effects on cellular processes and metabolic pathways.
Medicine:
Examined for its therapeutic potential in treating specific diseases.
Utilized in drug discovery and development to understand its pharmacological properties.
Industry:
Employed in the development of new materials and polymers.
Used as an intermediate in the production of specialty chemicals.
Wirkmechanismus
N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects through specific molecular interactions:
Molecular Targets and Pathways:
The compound may target enzymes, receptors, or other proteins, modulating their activity.
It can interact with specific signaling pathways, influencing cellular functions.
Mechanistic Insights:
Detailed studies on its binding affinity, selectivity, and molecular docking provide insights into its mechanism of action.
Exploration of its effects on gene expression and protein synthesis further elucidates its biological impact.
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-d]pyrimidin-2,4-dione derivatives with different substituents.
Other acetamide derivatives with varying side chains.
Unique Features:
The presence of the diethylamino group and propoxy group distinguishes it from other compounds.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-5-10-25-12-8-9-18-15-14(12)16(23)21(17(24)19(15)4)11-13(22)20(6-2)7-3/h8-9H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUCUVAHCINPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N(CC)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2961670.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone](/img/structure/B2961671.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-phenylethanesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2961673.png)
![N-(3-bromophenyl)-2-[2-(4-ethylphenyl)-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B2961674.png)

